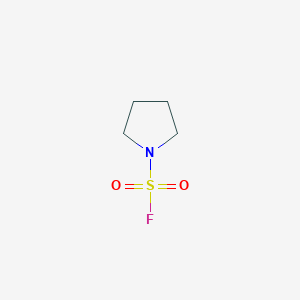

Pyrrolidinesulfonyl fluoride

Description

Significance of Sulfur(VI) Fluoride (B91410) Motifs in Advanced Organic Synthesis and Chemical Biology Research

Sulfur(VI) fluoride (S(VI)-F) motifs, particularly sulfonyl fluorides (R-SO₂F), have become indispensable in modern chemical science. researchgate.net Their significance stems from a unique balance of properties: they are remarkably stable and resistant to hydrolysis under many physiological conditions, yet can be coaxed to react with nucleophiles under specific, controlled circumstances. nih.govsigmaaldrich.com This controlled reactivity makes them ideal electrophilic "warheads" for covalent inhibitors in drug discovery, capable of forming stable bonds with nucleophilic amino acid residues like lysine, tyrosine, serine, and histidine in proteins. acs.orgacs.orgenamine.net

The rise of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by K. Barry Sharpless, has further elevated the importance of these motifs. nih.govresearchgate.net Hailed as a next-generation "click chemistry" reaction, SuFEx allows for the reliable and efficient formation of linkages between molecular building blocks. acs.orgchemrxiv.org This has broad applications, enabling the rapid synthesis of diverse compound libraries, the development of new materials, and the functionalization of complex molecules in drug discovery and chemical biology. researchgate.netucsd.edu

Evolution of Research in Sulfonyl Fluoride Methodologies and Applications

The journey of sulfonyl fluoride chemistry has evolved from classical synthesis methods, which often required harsh conditions, to a sophisticated and diverse array of modern synthetic strategies. nih.govnih.gov Initially, the conversion of highly reactive sulfonyl chlorides to the more stable sulfonyl fluorides was a common approach. researchgate.net However, recent decades have witnessed a dramatic expansion in methodology. nih.gov

Researchers have developed transition-metal-catalyzed processes (using palladium, copper, and nickel), radical-based methods, and electrochemical approaches to construct the sulfonyl fluoride group from various precursors, including thiols, sulfonic acids, and even non-sulfur-containing starting materials. nih.govresearchgate.net Innovations such as the use of pyrylium (B1242799) salts to activate sulfonamides for conversion to sulfonyl fluorides have provided mild and highly chemoselective routes to these valuable compounds. d-nb.info This methodological evolution has not only made sulfonyl fluorides more accessible but has also vastly expanded the structural diversity of molecules that can be synthesized, including those with complex heterocyclic skeletons. d-nb.inforesearchgate.net Consequently, their applications have grown from being simple synthetic intermediates to serving as sophisticated probes for studying protein function, tools for bioconjugation, and key components in the development of covalent drugs. nih.govrsc.org

Rationale for Investigating Pyrrolidinesulfonyl Fluoride as a Novel Sulfonyl Fluoride Reagent and Building Block

The investigation into this compound is driven by the desire to merge the established reactivity of the sulfonyl fluoride warhead with the advantageous structural and physicochemical properties of the pyrrolidine (B122466) ring, a common scaffold in medicinal chemistry.

Potential for Enhanced Reactivity and Chemoselectivity Profiles

The reactivity of the sulfonyl fluoride group is highly dependent on the nature of the substituent attached to the sulfur atom. While simple aryl and alkyl sulfonyl fluorides have been studied extensively, attaching a nitrogen-containing heterocycle like pyrrolidine creates a sulfamoyl fluoride. This class of S(VI)-F compounds exhibits a different electronic profile, which can modulate its reactivity and selectivity toward biological nucleophiles. enamine.net The nitrogen atom influences the electrophilicity of the sulfur center, potentially leading to a unique reactivity profile compared to carbon-linked analogues. nih.gov This tunable reactivity is crucial for designing covalent inhibitors that can selectively target a specific amino acid in a desired protein, thereby minimizing off-target effects. acs.orgacs.org The pyrrolidine ring itself can be further substituted, as seen in compounds like 3-Cyanopyrrolidine-1-sulfonyl fluoride, offering additional handles to fine-tune these properties.

Exploration of Diverse Chemical Space for Future Academic Endeavors

The term "chemical space" refers to the vast, multidimensional realm of all possible molecules. nih.gov Exploring new regions of this space is fundamental to discovering novel molecules with unique functions, from new drugs to advanced materials. frontiersin.orgmpg.de By combining the sulfonyl fluoride motif with the pyrrolidine scaffold, chemists unlock a new area of chemical space for academic and industrial exploration. researchgate.net The pyrrolidine ring is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and natural products due to its favorable properties, including aqueous solubility and metabolic stability. Its incorporation into SuFEx-enabled chemistry allows for the creation of novel compound libraries with inherent drug-like properties. frontiersin.org This opens new avenues for developing chemical probes and drug candidates against a wide range of biological targets. mdpi.com

Research Data on Sulfonyl Fluorides

The following tables summarize key aspects of sulfonyl fluoride chemistry, highlighting their reactivity and application as building blocks.

Table 1: Reactivity and Stability of Representative Sulfonyl Fluoride Classes

| Sulfonyl Fluoride Class | General Structure | Relative Reactivity | Hydrolytic Stability | Preferred Amino Acid Targets |

| Aryl Sulfonyl Fluoride | Ar-SO₂F | Moderate | High | Tyr, Lys, Ser, His |

| Alkyl Sulfonyl Fluoride | R-SO₂F | High (can be prone to elimination) | Low to Moderate | Ser, Tyr, Lys |

| Sulfamoyl Fluoride | R₂N-SO₂F | Moderate to Low | High | Lys, Tyr |

| Fluorosulfate | R-O-SO₂F | Low | High | Tyr |

This table provides a generalized comparison. Specific reactivity and stability are highly dependent on the steric and electronic properties of the 'R' and 'Ar' groups. enamine.netacs.org

Table 2: Example of a Functionalized this compound Derivative

| Compound Name | 3-Cyanopyrrolidine-1-sulfonyl fluoride (CPSF) |

| Molecular Formula | C₅H₈FN₂O₂S |

| Key Structural Features | Pyrrolidine ring, Sulfonyl fluoride group, Cyano group |

| Reported Applications | Chemical biology probe, Building block for complex molecules. |

| Mechanism of Action | Acts as an electrophilic probe, targeting nucleophilic amino acid residues (e.g., serine) in proteins, leading to enzyme inhibition. |

| Noted Biological Activity | Anti-trypanosomal activity; inhibits the growth of Trypanosoma brucei. |

Structure

3D Structure

Properties

Molecular Formula |

C4H8FNO2S |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

pyrrolidine-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H8FNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2 |

InChI Key |

NLCATURTOHFMNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Pyrrolidinesulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

The SuFEx reaction, a cornerstone of click chemistry, provides a reliable method for forming robust covalent bonds. Pyrrolidinesulfonyl fluoride serves as a key electrophile in these transformations, reacting with a variety of nucleophiles at its sulfur center. The inherent stability of the S-F bond, coupled with its tunable reactivity under specific conditions, makes it a versatile building block in medicinal chemistry and materials science.

Nucleophilic Addition Pathways at the Sulfur Center

The central event in the SuFEx reactivity of this compound is the nucleophilic attack at the electrophilic sulfur(VI) center. This process leads to the displacement of the fluoride ion and the formation of a new bond between the sulfur and the incoming nucleophile. The efficiency of this addition is highly dependent on the nature of the nucleophile and the reaction conditions.

The activation of the otherwise stable S-F bond is often crucial for facilitating SuFEx reactions. Organic bases, particularly 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), play a pivotal role in this activation. researchgate.net DBU can function in multiple capacities to lower the energy barrier for nucleophilic attack. One proposed mechanism involves the direct nucleophilic addition of DBU to the sulfur center, forming a more reactive sulfonylammonium intermediate. enamine.net This intermediate is then more susceptible to attack by the primary nucleophile. Alternatively, DBU can act as a Brønsted base, deprotonating the incoming nucleophile to increase its nucleophilicity. The choice of base and its concentration can significantly influence the reaction rate and outcome.

A plausible mechanism involves the nucleophilic activation of the sulfonyl fluoride by DBU, which is particularly rapid with electron-deficient substrates, leading to the formation of an RSO₂[DBU]⁺ intermediate and the expulsion of a fluoride anion. enamine.net

This compound can participate in both intermolecular and intramolecular SuFEx reactions. In intermolecular reactions, the sulfonyl fluoride reacts with a separate nucleophilic molecule to form a larger, combined structure. These reactions are fundamental to the modular "click" nature of SuFEx chemistry.

Intramolecular SuFEx reactions, conversely, occur when the nucleophile is part of the same molecule as the sulfonyl fluoride group. This leads to the formation of cyclic structures. The facility of these reactions is governed by factors such as ring strain in the transition state and the pre-organization of the molecule that brings the nucleophilic and electrophilic centers into proximity.

Stereochemical Studies in SuFEx Reactions (SN1 versus SN2 and Addition/Elimination Pathways)

The stereochemical outcome of SuFEx reactions involving chiral centers provides insight into the operative mechanism. The two primary pathways considered are analogous to SN1 and SN2 reactions at a carbon center.

An SN2-like pathway involves a concerted, bimolecular process where the nucleophile attacks the sulfur center as the fluoride ion departs. This typically results in an inversion of configuration if the sulfur atom is a stereocenter. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong nucleophiles and polar aprotic solvents generally favor this pathway.

Conversely, an SN1-like pathway proceeds through a dissociative, unimolecular mechanism. This involves the slow departure of the fluoride ion to form a transient, highly reactive trigonal planar sulfonylium species. The subsequent attack by the nucleophile can occur from either face, leading to racemization. This pathway is favored by substrates that can stabilize the cationic intermediate and by polar protic solvents. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

The distinction between these pathways can be probed through kinetic studies and stereochemical analysis of the reaction products. For instance, time-point studies indicating second-order kinetics are consistent with a rate-limiting SN2 substitution.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Stereochemistry | Racemization | Inversion of configuration |

This table provides a general comparison of factors influencing SN1 and SN2 reaction pathways.

Intramolecular Chalcogen Bonding Activated SuFEx

A more recent development in activating the S-F bond for SuFEx reactions involves the strategic placement of a chalcogen atom (such as sulfur) elsewhere in the molecule containing the sulfonyl fluoride. This can lead to an intramolecular chalcogen bond, a non-covalent interaction between the chalcogen atom and the fluorine or oxygen atoms of the sulfonyl fluoride group. This interaction can enhance the electrophilicity of the sulfur center, thereby activating it for nucleophilic attack. This strategy of intramolecular activation circumvents the need for external activators or highly reactive silyl-ether substrates. Alkyl sulfonyl fluorides bearing a γ-sulfur atom have been shown to engage in intramolecular 1,5-sulfur···fluorine interactions, which facilitates the SuFEx reaction with a variety of nucleophiles under mild conditions.

Metal-Mediated Reactivity

Fluorocarbonylation Reactions

While direct fluorocarbonylation reactions involving this compound are not extensively documented in readily available literature, the broader context of fluorocarbonylation provides insight into the potential reactivity of related sulfonyl fluorides. Fluorocarbonylation is a significant process in organic synthesis, allowing for the introduction of a carbonyl fluoride group into a molecule. This functional group is a valuable precursor for the synthesis of various carbonyl compounds, including carboxylic acids, esters, and amides.

Palladium-catalyzed reactions are a common method for achieving fluorocarbonylation, often utilizing carbon monoxide or its equivalents. aaronchem.com For instance, aryl and alkyl boron compounds can undergo palladium- and phosphine-synergized fluorocarbonylation. aaronchem.com In such reactions, a trifluoromethyl arylsulfonate can serve as a source of carbonyl fluoride (COF₂). aaronchem.com The mechanism often involves the interplay between a Pd(II)/(0) catalytic cycle and a P(III)/(V) redox cycle. aaronchem.com

Acyl fluorides, the products of fluorocarbonylation, are important intermediates in organic synthesis due to their application in peptide synthesis and as reagents in cross-coupling reactions. aaronchem.com The synthesis of acyl fluorides can be broadly categorized into two main approaches: the nucleophilic deoxyfluorination of carboxylic acids and the palladium-catalyzed fluorocarbonylation of aryl halides. aaronchem.com

Chemo- and Regioselective Transformations Induced by this compound

This compound and related sulfonyl fluorides are known to participate in a variety of chemo- and regioselective transformations. The high reactivity of the sulfonyl fluoride group, combined with the structural features of the pyrrolidine (B122466) ring, allows for selective reactions at different sites within a molecule.

One key aspect of the reactivity of sulfonyl fluorides is their ability to act as electrophiles. The sulfur atom of the sulfonyl fluoride group is highly electron-deficient, making it susceptible to nucleophilic attack. This property is exploited in reactions with various nucleophiles, such as alcohols, amines, and thiols, to form sulfonate esters, sulfonamides, and thiosulfonates, respectively.

In the context of more complex molecules, such as cyclic alkenylsulfonyl fluorides, a range of orthogonal derivatization processes can be achieved. These include:

Nucleophilic Substitution at Sulfur: Reaction with nucleophiles like phenols or amines to form sulfonate esters and sulfonamides.

Conjugate Addition: Soft nucleophiles, such as thiols, can undergo base-catalyzed conjugate addition to the electron-deficient double bond of an alkenylsulfonyl fluoride.

N-functionalization: The nitrogen atom of the pyrrolidine ring can be functionalized through reactions like reductive amination or amide coupling.

The chemoselectivity of these transformations is often controlled by the reaction conditions, including the choice of solvent, temperature, and catalyst. For instance, the use of a Lewis acid can facilitate the reaction of anilines with alkenylsulfonyl fluorides to form sulfonamides.

The following table summarizes the types of chemo- and regioselective transformations observed with related sulfonyl fluoride compounds:

| Transformation | Reagents/Conditions | Product |

| Nucleophilic Substitution | p-methoxyphenol | Sulfonate ester |

| Nucleophilic Substitution | Pyrrolidine | Sulfonamide |

| Conjugate Addition | Thiophenols, base | Thioether |

| Reductive Amination | Nicotinaldehyde | Tertiary amine |

| Amide Coupling | Amino acid, T3P | Amide |

Detailed Investigation of Reaction Pathways

The reaction pathways of sulfonyl fluorides are a subject of ongoing research, with a focus on understanding the mechanisms that govern their reactivity and selectivity. The stability of the sulfonyl fluoride group, which is generally greater than that of sulfonyl chlorides, makes it a valuable functional group in multi-step synthesis.

The synthesis of sulfonyl fluorides can be achieved from sulfonamides through a reaction mediated by a pyrylium (B1242799) salt and magnesium chloride, followed by in situ conversion with potassium fluoride. This method highlights the robustness of the sulfonyl fluoride group under the reaction conditions.

Mechanistic studies often employ techniques such as NMR spectroscopy and computational analysis to identify key intermediates and transition states. For example, in the palladium-catalyzed fluorocarbonylation of potassium aryl/alkyl trifluoroborate, the key intermediates, a labile Pd(II)-OCF₃ complex and a difluoro-Brettphos species, have been synthesized and characterized spectroscopically, including through X-ray crystallography. aaronchem.com Isotope tracing studies can also provide valuable insights into the reaction mechanism. aaronchem.com

The investigation of reaction pathways also includes exploring the role of radical intermediates. Fluorosulfonyl-containing radical reagents have shown unique reactivity in C-H bond functionalizations, difunctionalization of olefins, and tandem reactions. These radical-based transformations offer alternative pathways for the synthesis of complex organic molecules containing the sulfonyl fluoride moiety.

Applications of Pyrrolidinesulfonyl Fluoride in Advanced Organic Synthesis

Integration into Novel Click Chemistry Frameworks Beyond SuFEx

There is no available information on the integration of Pyrrolidinesulfonyl fluoride (B91410) into novel click chemistry frameworks beyond the well-established Sulfur(VI) Fluoride Exchange (SuFEx) reaction. SuFEx is the primary click chemistry application for the sulfonyl fluoride group, valued for its efficiency and reliability in forming strong covalent links. eurekalert.orgnih.govnih.govsigmaaldrich.com Research into frameworks other than SuFEx involving this specific compound has not been published.

Development of Pyrrolidinesulfonyl Fluoride-Based Probes for Chemical Biology Research

While sulfonyl fluorides are widely regarded as "privileged warheads" for designing chemical probes, there is no specific research on the development of probes derived from this compound. rsc.orgnih.gov The general class of sulfonyl fluorides is attractive for chemical biology because of its balanced stability in aqueous environments and its reactivity toward various nucleophilic amino acid residues, not just cysteine. rsc.orgnih.gov

Research into Activity-Based Probes and Covalent Modifiers

No studies were found focusing on this compound for activity-based probes or covalent modifiers. Sulfonyl fluoride analogues are explored for these purposes, often tagged with reporter groups to identify and study enzyme activity, particularly for serine proteases. researchgate.netnih.gov The functional group's ability to act as a covalent modifier is a key area of research, but examples are based on other molecular scaffolds. claremont.edu

Research in ¹⁸F Radiochemistry as a Labeling Agent

The unique characteristics of the sulfonyl fluoride group, particularly its balanced stability and reactivity, have made it a target of interest in the development of ¹⁸F-labeled ligands for positron emission tomography (PET) imaging. nih.govacs.org PET is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most commonly used isotope due to its favorable decay properties. acs.orgyoutube.com The integration of SuFEx chemistry with ¹⁸F radiochemistry has opened new avenues for creating PET tracers. nih.govresearchgate.net

While much of the initial research in this area has focused on aryl sulfonyl fluorides and fluorosulfates, there is a growing recognition of the potential for ¹⁸F-labeled aliphatic sulfonyl fluorides. nih.govsnmjournals.org These compounds are promising candidates for developing novel PET tracers and synthons, yet they have been relatively underexplored, largely due to a lack of synthetic methodologies for incorporating the SO₂–¹⁸F group into aliphatic structures. snmjournals.org

A significant recent development is a novel ¹⁸F-labeling strategy for the direct synthesis of alkyl-SO₂-¹⁸F compounds from aliphatic carboxylic acid precursors. snmjournals.org This method utilizes an SO₂ source, such as 1,4-diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate (DABSO), and [¹⁸F]fluoride to achieve ¹⁸F-fluorosulfonylation. snmjournals.org Research has shown that this approach has broad substrate compatibility and tolerance for various functional groups, enabling the synthesis of a range of ¹⁸F-labeled aliphatic sulfonyl fluorides with moderate to excellent radiochemical conversions (RCCs). snmjournals.org The optimization of reaction conditions, particularly the choice of the tetrabutylammonium (B224687) salt used with the [¹⁸F]fluoride, was found to be crucial for achieving high RCC. snmjournals.org

This advancement helps to fill a notable gap in S–¹⁸F radiochemistry and provides a foundational method for creating a new class of PET imaging agents based on aliphatic sulfonyl fluoride scaffolds like this compound. nih.govsnmjournals.org These agents could offer different pharmacokinetic and targeting properties compared to the more common carbon-¹⁸F based radiotracers. snmjournals.org Although the direct ¹⁸F-labeling of this compound itself has not been extensively detailed, the established methodologies for other aliphatic sulfonyl fluorides provide a clear pathway for its potential use as a PET labeling agent. snmjournals.org

Table 2: Research Findings in the Radiosynthesis of ¹⁸F-Labeled Aliphatic Sulfonyl Fluorides

| Synthesis Method | Precursor Type | Key Reagents | Optimized Conditions | Outcome | Reference(s) |

| ¹⁸F-Fluorosulfonylation | Aliphatic Carboxylic Acids | [¹⁸F]TBAF, DABSO (SO₂ source), (Diacetoxyiodo)benzene, Cu(II) | Use of tetrabutylammonium trifluoromethanesulfonate (B1224126) (TBAOTf) as the most effective salt. | Direct synthesis of alkyl-SO₂-¹⁸F derivatives with radiochemical conversions up to 67%. | snmjournals.org |

| Isotopic Exchange | Sulfamoyl fluorides from aliphatic amines | [¹⁸F]KF/K₂₂₂ | Not specified | Efficient ¹⁸F/¹⁹F isotopic exchange to produce ¹⁸F-labeled sulfamoyl fluorides. | nih.govacs.org |

Computational and Theoretical Investigations of Pyrrolidinesulfonyl Fluoride

Electronic Structure and Bonding Analysis

The electronic structure and bonding of pyrrolidinesulfonyl fluoride (B91410) are central to understanding its stability and reactivity. While direct computational studies on pyrrolidinesulfonyl fluoride are not extensively documented in the reviewed literature, analysis of closely related structures, such as 1-[(4-methylbenzene)sulfonyl]pyrrolidine, provides valuable insights.

In a representative N-sulfonylpyrrolidine derivative, the geometry around the sulfur atom is a slightly distorted tetrahedron. nih.gov The S=O bond lengths are typically around 1.435 Å, the S—N bond length is approximately 1.625 Å, and the S—C bond is about 1.770 Å. nih.gov For this compound, the S-C bond would be replaced by a highly polar and strong S-F bond. This S-F bond is known for its high kinetic stability and resistance to hydrolysis, a key feature of sulfonyl fluorides. nih.govsigmaaldrich.com

The pyrrolidine (B122466) ring itself typically adopts a puckered conformation, often a half-chair or envelope form, to minimize steric strain. nih.govnih.gov In 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the ring is in a half-chair conformation. nih.gov The orientation of the N-C bonds of the pyrrolidine ring relative to the S-C bond in this analog is gauche. nih.gov

Computational methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For sulfonyl fluorides, the LUMO is often associated with the sulfur atom, indicating its electrophilic nature and susceptibility to nucleophilic attack. nih.gov This electrophilicity is a defining characteristic of the reactivity of sulfonyl fluorides. researchgate.netacs.org

Table 1: Representative Bond Lengths and Angles in N-Sulfonylpyrrolidine Systems

| Parameter | Typical Value | Reference |

| S=O bond length | ~1.435 Å | nih.gov |

| S—N bond length | ~1.625 Å | nih.govnih.gov |

| S—C bond length | ~1.770 Å | nih.gov |

| N—S—C bond angle | ~107.7° | nih.gov |

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the reaction mechanisms of sulfonyl fluorides. These compounds are known for their "click" reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), where they react with nucleophiles. sigmaaldrich.comacs.org The reaction typically proceeds via a nucleophilic attack on the electrophilic sulfur atom.

Computational studies on the reaction of sulfonyl fluorides with nucleophiles, such as amines or amino acid residues like lysine and tyrosine, have shown that the reaction mechanism can be significantly influenced by the surrounding environment. nih.govrsc.org The process generally involves the formation of a pentacoordinate intermediate or transition state at the sulfur center.

A critical aspect of mechanistic studies is the identification of transition states and the calculation of activation energy barriers (ΔG‡). For the reaction of sulfonyl fluorides with nucleophiles, computational models can predict the geometries of transition states and their corresponding energies.

For instance, in the sulfonylation of a lysine residue by an aromatic sulfonyl fluoride, the activation energy barrier was calculated to be around 17-27 kcal/mol. nih.gov The formation of an intermediate where the nucleophile has added to the sulfur center is often the rate-limiting step. nih.gov The height of this barrier is influenced by both the intrinsic reactivity of the sulfonyl fluoride and the enzymatic or solvent environment. nih.gov DFT calculations have been employed to investigate the oxidative addition of sulfonyl fluorides to metal catalysts, revealing the Gibbs free energies for C-S versus S-F bond cleavage. researchgate.net

The solvent environment plays a crucial role in the energetics and pathways of reactions involving charged or highly polar species. For SuFEx reactions, which often involve the displacement of a fluoride ion, the solvent's ability to stabilize the leaving group is important. nih.gov Computational models can incorporate solvent effects either implicitly, using a continuum model, or explicitly, by including individual solvent molecules.

Studies have shown that on-water reactions of sulfonyl fluorides can be significantly accelerated. nih.gov This is attributed to the interplay between the S(VI)-F bond and protons at the aqueous-organic interface. nih.gov The stabilization of the fluoride leaving group through hydrogen bonding in protic solvents can lower the activation energy barrier. sigmaaldrich.com

Prediction and Interpretation of Spectroscopic Data (e.g., 19F Nuclear Magnetic Resonance Spectroscopy)

Computational methods are increasingly used to predict and interpret spectroscopic data. For fluorine-containing compounds like this compound, ¹⁹F NMR spectroscopy is a powerful analytical technique. DFT calculations can predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. nih.govnih.gov

The standard approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors. By using a reference compound (like CFCl₃) and applying a linear scaling factor, the calculated isotropic shielding values can be converted to chemical shifts. nih.gov This methodology has been successfully applied to a wide range of fluorinated organic molecules. nih.govresearchgate.net

Different levels of theory and basis sets can be employed, with methods like B3LYP/6-31+G(d,p) providing a good balance between accuracy and computational cost for predicting ¹⁹F chemical shifts of fluorinated aromatic compounds. nih.gov The inclusion of solvent effects in these calculations can also improve the accuracy of the predictions. nih.gov

Table 2: Performance of a Recommended DFT Method for ¹⁹F NMR Chemical Shift Prediction

| Level of Theory | Mean Absolute Deviation (ppm) | Maximum Error (ppm) | Reference |

| B3LYP/6-31+G(d,p) | 2.1 | 6.5 | nih.gov |

Structure-Reactivity Relationship Studies and Predictive Modeling

Computational studies are valuable for establishing structure-reactivity relationships. For sulfonyl fluorides, the reactivity is largely governed by the electrophilicity of the sulfur atom. This can be modulated by the electronic properties of the substituent attached to the sulfonyl group. rsc.org

For this compound, the pyrrolidine ring acts as an alkyl substituent. By comparing its calculated properties (e.g., LUMO energy, partial charge on the sulfur atom) with a series of substituted aryl sulfonyl fluorides, its reactivity can be placed in context. It is generally understood that electron-withdrawing groups on the aryl ring increase the reactivity of aryl sulfonyl fluorides towards nucleophiles. rsc.org

Predictive models, often based on quantitative structure-activity relationship (QSAR) principles, can be developed using descriptors derived from computational chemistry. These models can then be used to predict the reactivity of new sulfonyl fluoride derivatives.

Molecular Dynamics Simulations of Intermolecular Interactions

In such systems, the pyrrolidinium cation interacts with anions through electrostatic forces. researchgate.net For neutral this compound, intermolecular interactions would be dominated by dipole-dipole interactions, with the sulfonyl group being a strong hydrogen bond acceptor. Hirshfeld surface analysis, often coupled with computational studies, can be used to visualize and quantify intermolecular interactions such as C-H⋯O contacts in the solid state. nih.govnih.gov MD simulations could be used to explore how this compound molecules interact with each other and with solvent molecules in the liquid phase, providing information on local structure and dynamics.

Derivatization and Functionalization Strategies for Pyrrolidinesulfonyl Fluoride

Modification of the Pyrrolidine (B122466) Moiety

Functionalization of the pyrrolidine ring allows for the introduction of various substituents that can modulate the molecule's steric and electronic properties, thereby influencing its binding affinity and selectivity for a biological target.

Regioselective Functionalization of the Heterocyclic Ring System

Achieving regioselective functionalization of the pyrrolidine ring, particularly at its C(sp³)–H bonds, is a significant synthetic challenge. Modern synthetic methods have enabled the precise modification of specific positions on the heterocyclic ring.

Palladium-catalyzed C–H arylation has been successfully employed for the selective synthesis of cis-3,4-disubstituted pyrrolidines. acs.org Using an aminoquinoline (AQ) auxiliary attached at the C(3) position, arylation occurs with high regio- and stereoselectivity at the unactivated C(4) position. acs.org This method avoids the more sterically hindered and electronically distinct C(2) and C(5) positions adjacent to the nitrogen atom. The reaction proceeds under silver-free conditions with low catalyst loading. acs.org

Another strategy involves a redox-triggered approach to functionalize the secondary α-C-H bond (C5) in 2-substituted pyrrolidines. nih.gov This method utilizes an o-benzoquinone as an internal oxidant, leading to the formation of an N,O-acetal intermediate. Subsequent intermolecular addition of a nucleophile selectively installs a substituent at the C5 position, yielding unsymmetrically 2,5-disubstituted pyrrolidines. nih.gov

Rhodium-catalyzed intermolecular C–H functionalization has also been used to create complex, stereo-enriched β-arylpyrrolidines. acs.org This process involves the insertion of a rhodium-carbene, generated from a 4-aryl-1-sulfonyl-1,2,3-triazole precursor, into an allylic C(sp³)–H bond. acs.org Subsequent transformations of the resulting product yield highly substituted pyrrolidine structures.

| Method | Position Functionalized | Catalyst/Reagent | Key Features | Reference |

| Pd-Catalyzed C–H Arylation | C4 | Pd(OAc)₂, Aminoquinoline (AQ) auxiliary | High cis-selectivity; silver-free; low catalyst loading. | acs.org |

| Redox-Triggered Functionalization | C5 | o-Benzoquinone (internal oxidant) | Selective functionalization of the secondary α-C-H bond over the tertiary one. | nih.gov |

| Rh-Catalyzed C–H Functionalization | C3 (β-position) | Rh₂(S-NTTL)₄, 4-Aryl-1-sulfonyl-1,2,3-triazole | Creates complex, stereodefined β-arylpyrrolidines. | acs.org |

Introduction of Chiral Auxiliaries for Stereochemical Control

Controlling the stereochemistry of the pyrrolidine ring is crucial for its application in drug discovery, as different stereoisomers can exhibit vastly different biological activities. The use of chiral auxiliaries is a powerful strategy to direct the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds. nih.govnih.gov

One effective approach is the use of the N-tert-butanesulfinyl group as a chiral auxiliary in [3 + 2] cycloaddition reactions between N-tert-butanesulfinylazadienes and azomethine ylides. acs.orgnih.gov This method allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, creating up to four stereogenic centers in a single step. The configuration of the sulfinyl group dictates the absolute configuration of the final pyrrolidine product. acs.org

Chiral oxazolidinones, popularized by David Evans, can also serve as effective auxiliaries. Chiral N-allyl oxazolidines are used as precursors in a tandem hydrozirconation-Lewis acid mediated cyclization sequence to construct the pyrrolidine ring with high diastereoselectivity. nih.gov

These strategies typically involve attaching the auxiliary to a precursor molecule before the formation or modification of the pyrrolidine ring. Once the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled.

| Chiral Auxiliary | Reaction Type | Key Outcome | Reference |

| N-tert-Butanesulfinyl Group | [3 + 2] Cycloaddition | Highly diastereoselective synthesis of pyrrolidines with up to four stereocenters. | acs.orgnih.gov |

| Chiral Oxazolidine (B1195125) | Hydrozirconation-Cyclization | Diastereoselective synthesis of pyrrolidines from N-allyl oxazolidine precursors. | nih.gov |

| Phenyl-substituted Dihydrofuran | Multicomponent Reaction | Construction of up to three contiguous asymmetric centers in a single operation. | nih.govacs.org |

Post-Synthetic Functionalization of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride moiety is remarkably stable under many physiological conditions but can be activated to react with specific nucleophiles, a reaction known as Sulfur(VI) Fluoride Exchange (SuFEx). sigmaaldrich.com This "click" reaction is the primary mode of post-synthetic functionalization and is central to the use of sulfonyl fluorides as covalent probes. nih.govresearchgate.netacs.orgresearchgate.net

Alkylation and Arylation Reactions

While the sulfonyl fluoride group is typically the target of N, O, and S nucleophiles, recent advancements have established methods for SuFEx reactions with carbon pronucleophiles. rsc.orgnih.govrsc.org This allows for the formation of C-S bonds, effectively achieving the alkylation or arylation of the sulfur center to produce aryl alkyl sulfones.

This transformation is generally achieved by treating an aryl sulfonyl fluoride with an alkyl carbon pronucleophile in the presence of a strong base, such as lithium hexamethyldisilazide (LiHMDS). rsc.org A diverse range of pronucleophiles are compatible with this method, including:

Esters

Amides

Nitriles

Heteroarenes

Sulfones and Sulfoxides rsc.orgclaremont.edu

The reaction proceeds under mild, room-temperature conditions and demonstrates broad functional group tolerance, making it suitable for parallel medicinal chemistry and the late-stage functionalization of complex molecules. nih.govclaremont.edu This method provides a powerful tool for creating diverse sulfone derivatives from a common pyrrolidinesulfonyl fluoride precursor.

Michael Addition Reactions

Alkenyl sulfonyl fluorides are potent Michael acceptors, enabling the introduction of the sulfonyl fluoride moiety onto a wide range of nucleophiles through conjugate addition. sigmaaldrich.com Ethenesulfonyl fluoride (ESF) and its derivatives are particularly useful reagents for this purpose.

The reaction of ESF with N, O, S, and C nucleophiles proceeds readily, often without the need for a catalyst, to form β-substituted sulfonyl fluorides. sigmaaldrich.com This strategy has been used extensively to attach the sulfonyl fluoride warhead to various molecular scaffolds.

A notable example is the highly regioselective conjugate addition of isoxazol-5-ones to ESF. rsc.org By carefully selecting the base catalyst (e.g., DBU or Et₃N), the reaction can be directed to yield either N²-alkylated or C⁴-alkylated products with good to excellent yields. rsc.org More recently, trans-styryl sulfonyl fluoride (SSF) has been identified as a highly effective Michael acceptor for cysteine-specific protein bioconjugation, exhibiting superior stability and chemoselectivity compared to traditional maleimide (B117702) reagents. chinesechemsoc.org

| Michael Acceptor | Nucleophile Type | Catalyst/Conditions | Outcome | Reference |

| Ethenesulfonyl Fluoride (ESF) | N, O, S, C nucleophiles | Often catalyst-free or base-catalyzed | Facile introduction of the -CH₂CH₂SO₂F group. | sigmaaldrich.com |

| Ethenesulfonyl Fluoride (ESF) | Isoxazol-5-ones | DBU or Et₃N | Regioselective N- or C-alkylation. | rsc.org |

| trans-Styryl Sulfonyl Fluoride (SSF) | Cysteine Thiol | Aqueous buffer, pH 9.0 | Cysteine-specific bioconjugation with high stability. | chinesechemsoc.org |

Conjugation with Biomolecules for Research Probes

The unique reactivity of the sulfonyl fluoride group makes it a "privileged warhead" for chemical biology and drug discovery. rsc.org It possesses an ideal balance of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues in proteins. rsc.orgnih.gov This allows for the design of highly selective covalent probes for target identification, validation, and functional studies. jenabioscience.comacs.org

The SuFEx reaction enables sulfonyl fluorides to form stable, covalent sulfonamide, sulfonate, or sulfone linkages with proteins by reacting with the side chains of several amino acids, including:

Tyrosine: The phenolic hydroxyl group is a common target. rsc.orgrsc.org

Lysine: The primary amine of the side chain readily reacts. rsc.orgresearchgate.net

Serine and Threonine: The aliphatic hydroxyl groups can be targeted, particularly in enzyme active sites. rsc.org

Histidine: The imidazole (B134444) side chain is also a viable nucleophile. nih.govrsc.org

Cysteine: While less common than for other warheads, reaction with cysteine is also possible. rsc.org

The context-specific reactivity of the sulfonyl fluoride is highly dependent on the local protein microenvironment, which can enhance the nucleophilicity of a particular residue, leading to selective labeling. rsc.org This property has been exploited to develop covalent inhibitors for enzymes like kinases and DcpS, as well as probes to map protein-protein interactions and ligand binding sites. nih.govacs.orgresearchgate.net Furthermore, the SuFEx reaction is biocompatible and can be performed in living cells, making it a powerful tool for in vivo studies. nih.govjk-sci.com

Development of this compound as an Analytical Derivatization Reagent

The development and application of derivatization reagents are pivotal in analytical chemistry for enhancing the detectability and chromatographic behavior of analytes that otherwise exhibit poor analytical characteristics. An ideal derivatization reagent should react selectively and rapidly with the target functional group under mild conditions to yield a stable derivative with significantly improved detection properties. While a vast array of reagents has been developed for this purpose, information regarding the specific development and use of this compound as an analytical derivatization reagent is not available in the current body of scientific literature.

Extensive searches of chemical and analytical science databases yield no specific studies detailing the synthesis, evaluation, or application of this compound for the derivatization of analytes for chromatographic or spectroscopic analysis. The following sections, therefore, draw upon general principles of analytical derivatization and the known reactivity of related sulfonyl fluoride compounds to provide a theoretical framework for how this compound might be employed. It is crucial to note that the subsequent discussion is hypothetical and not based on published research findings for this specific compound.

Selective Derivatization for Chromatographic (e.g., GC/MS, HPLC-FLD) or Spectroscopic Analysis

In principle, the sulfonyl fluoride moiety of this compound could serve as a reactive handle for derivatizing nucleophilic functional groups such as amines, phenols, and alcohols. The reaction would proceed via nucleophilic substitution at the sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester linkage between the pyrrolidine ring and the target analyte.

For Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:

Derivatization for GC/MS aims to increase the volatility and thermal stability of polar analytes, as well as to introduce specific mass fragmentation patterns that can aid in identification and quantification. The introduction of the pyrrolidine group via reaction with this compound could potentially:

Improve Mass Spectrometric Detection: The pyrrolidine ring would introduce a specific mass fragment (typically m/z 70 for the pyrrolidinyl cation) in the mass spectrum of the derivative, which could be used for selective ion monitoring (SIM) to enhance sensitivity and selectivity.

A hypothetical derivatization reaction and its potential benefits for GC/MS analysis are summarized in the table below.

| Target Analyte (Functional Group) | Hypothetical Derivative | Potential Advantages for GC/MS Analysis |

| Primary/Secondary Amine (e.g., Amphetamines) | N-Pyrrolidinesulfonyl derivative | Increased volatility, characteristic mass fragments for selective detection. |

| Phenol (e.g., Bisphenol A) | Pyrrolidinesulfonate ester | Reduced polarity, improved chromatographic peak shape. |

For High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

For HPLC-FLD, the primary goal of derivatization is to introduce a fluorescent tag to non-fluorescent analytes, thereby enabling highly sensitive and selective detection. This compound in its native form does not possess a fluorophore. Therefore, for it to be useful as a derivatization reagent for HPLC-FLD, the pyrrolidine ring would need to be pre-functionalized with a fluorescent moiety.

Assuming a fluorescently labeled this compound reagent were synthesized, it could be used to tag amine- or phenol-containing compounds. The resulting derivatives would exhibit the native fluorescence of the attached tag, allowing for their sensitive detection.

The table below outlines the hypothetical application of a fluorescently-labeled this compound for HPLC-FLD analysis.

| Target Analyte (Functional Group) | Hypothetical Fluorescent Reagent | Hypothetical Fluorescent Derivative | Potential Advantages for HPLC-FLD Analysis |

| Primary/Secondary Amine (e.g., Amino Acids) | Dansyl-functionalized this compound | Dansyl-pyrrolidinesulfonyl-amino acid derivative | High sensitivity and selectivity due to the fluorescence of the dansyl group. |

| Phenol (e.g., Estradiol) | NBD-functionalized this compound | NBD-pyrrolidinesulfonate ester of estradiol | Enables trace-level detection of non-fluorescent phenols. |

It must be reiterated that the above scenarios are speculative. The lack of published data on this compound as a derivatization reagent suggests that it may not have been explored for this purpose, or that it may possess unfavorable characteristics, such as low reactivity, instability of the derivatives, or the formation of multiple reaction byproducts, that would limit its utility in analytical chemistry.

Future Research Directions and Emerging Opportunities for Pyrrolidinesulfonyl Fluoride Research

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While the inherent reactivity of the sulfonyl fluoride (B91410) moiety is well-established, the development of advanced catalytic systems can further enhance its reaction efficiency and selectivity. Current research into the amidation of sulfonyl fluorides has demonstrated the efficacy of a two-component catalyst system, comprising 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive, for activating the S(VI)-F bond. sci-hub.se This approach has proven effective for a broad range of substrates, including sterically hindered ones, and allows for catalyst loadings as low as 0.02 mol% in large-scale synthesis. sci-hub.se

Another promising avenue is the use of bifluoride ionic liquids, which have been shown to autocatalytically accelerate the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. core.ac.uk The mechanism is thought to involve the formation of hydrogen fluoride (HF), which then activates the S-F bond through hydrogen bonding. core.ac.uk

Future investigations should focus on developing catalysts that are specifically tailored for pyrrolidinesulfonyl fluoride, considering the electronic and steric influence of the pyrrolidine (B122466) ring. This could involve the design of novel nucleophilic catalysts or the exploration of Lewis acid catalysis, which has been challenging due to the deactivating effect of fluoride ions. sci-hub.se The development of catalytic systems that operate under milder conditions and with greater functional group tolerance will be crucial for expanding the synthetic utility of this compound.

Development of Asymmetric Transformations Incorporating this compound

The pyrrolidine scaffold is a common motif in chiral organocatalysts and biologically active molecules. unibo.it Consequently, the development of asymmetric transformations involving this compound is a significant area for future research. A key strategy in this domain is the use of enantiopure bifunctional S(VI) transfer reagents. nih.govnih.gov These reagents can serve as chiral templates for the asymmetric synthesis of various sulfur-containing compounds with high enantiomeric excess. nih.govnih.gov

Building on this concept, future work could focus on designing chiral this compound derivatives that act as reagents for asymmetric sulfonylation reactions. Additionally, the development of catalytic asymmetric methods to synthesize chiral pyrrolidinesulfonyl fluorides from prochiral starting materials would be highly valuable. This could involve leveraging the existing knowledge of asymmetric pyrrolidine synthesis, such as the use of proline-based organocatalysts or transition-metal-catalyzed asymmetric allylation. unibo.itresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to automate complex reaction sequences. The integration of this compound chemistry with flow platforms represents a significant opportunity for process optimization and the rapid generation of compound libraries.

Continuous-flow microreactor technology has already been successfully applied to the synthesis of pyrrolidines and the generation of sulfonyl fluorides from their corresponding chlorides. researchgate.netmdpi.com For instance, the in-flow generation of toxic or reactive reagents, such as thionyl fluoride (SOF2) from thionyl chloride and potassium fluoride, has been demonstrated, enabling the safe and efficient synthesis of acyl fluorides. nih.gov A similar approach could be adapted for the synthesis of this compound.

Future research should aim to develop fully automated flow synthesis platforms that incorporate the synthesis of this compound and its subsequent derivatization. This would enable high-throughput screening of reaction conditions and the rapid generation of novel compounds for applications in drug discovery and materials science.

Design of Next-Generation SuFEx Reagents with Tailored Reactivity Profiles

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, and sulfonyl fluorides are key players in this field. eurekalert.orgrhhz.netresearchgate.net The stability and reactivity of the S(VI)-F bond make it an ideal "warhead" for connecting molecular building blocks. rsc.orgnih.gov this compound can serve as a valuable scaffold for the design of next-generation SuFEx reagents with tailored reactivity profiles.

By modifying the substituents on the pyrrolidine ring, it is possible to fine-tune the electronic properties of the sulfonyl fluoride group, thereby modulating its reactivity. For example, the introduction of electron-withdrawing groups could enhance the electrophilicity of the sulfur center, leading to faster reaction rates. Conversely, electron-donating groups could decrease reactivity, allowing for more selective transformations.

Future efforts in this area should focus on the systematic design and synthesis of a library of this compound derivatives with varying steric and electronic properties. The reactivity of these reagents could then be evaluated in a range of SuFEx reactions to establish clear structure-activity relationships. This would provide a valuable toolkit for chemists to select the optimal SuFEx reagent for a specific application.

Investigation of Bioorthogonal Applications and Advanced Chemical Biology Tool Development

The unique reactivity and stability of sulfonyl fluorides make them "privileged warheads" in chemical biology. rsc.orgnih.govresearchgate.net They can covalently modify a variety of amino acid residues in proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine. rsc.orgnih.govnih.gov This property has been exploited for the development of covalent inhibitors and activity-based probes. nih.govnih.govnih.gov

This compound is a promising candidate for the development of novel chemical biology tools. The pyrrolidine moiety can be functionalized with various reporter groups, such as fluorophores or biotin (B1667282) tags, to enable the detection and isolation of protein targets. Furthermore, the principles of bioorthogonal chemistry, which involve reactions that proceed selectively within a biological system without interfering with native processes, can be applied. nih.govreading.ac.uk For instance, a fluoride-responsive click reaction has been developed that allows for the activation of a masked alkyne in the presence of fluoride ions, enabling peptide modification and cell imaging. nih.govresearchgate.net

Future research should focus on the design and synthesis of this compound-based probes for specific biological targets. This will involve integrating knowledge of protein structure and function to design probes with high affinity and selectivity. The development of such tools will be invaluable for drug discovery, target validation, and understanding complex biological processes.

Advanced Spectroscopic and Structural Characterization for Deeper Mechanistic Insights

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and developing new transformations. Advanced spectroscopic and structural characterization techniques can provide invaluable insights into reaction intermediates and transition states.

While computational methods such as density functional theory (DFT) have been used to elucidate the mechanism of SuFEx reactions, experimental validation is crucial. researchgate.net Techniques such as in situ NMR spectroscopy and mass spectrometry can be used to monitor reaction progress and identify transient species. X-ray crystallography can provide detailed structural information on starting materials, products, and potentially stable intermediates.

Future studies should employ a combination of these techniques to gain a deeper understanding of the factors that govern the reactivity and selectivity of this compound in various transformations. This knowledge will be instrumental in the rational design of new catalysts and reagents.

Green Chemistry Approaches and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly important in modern chemical synthesis. Developing sustainable methods for the synthesis and application of this compound is a key area for future research. Recent advancements in the synthesis of sulfonyl fluorides have focused on environmentally benign approaches.

One promising strategy is the use of water as a solvent. By employing a surfactant-based catalytic system, the nucleophilic fluorination of sulfonyl chlorides has been successfully achieved in water, with conversions up to 93%. digitellinc.com Another green approach involves the use of potassium fluoride (KF) as a safe and inexpensive fluorine source, in combination with an eco-friendly oxidant like NaOCl·5H2O, to convert thiols and disulfides into sulfonyl fluorides. eurekalert.orgsciencedaily.comresearchgate.net This method produces only non-toxic salts as byproducts. eurekalert.orgsciencedaily.com

Future research should focus on adapting these green methodologies to the synthesis of this compound. This will involve optimizing reaction conditions to ensure high yields and purity while minimizing waste and the use of hazardous reagents. The development of sustainable synthetic routes will be crucial for the large-scale production and widespread application of this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.